molecular formula C20H24FN3O3S B4474676 N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE

N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE

Cat. No.: B4474676
M. Wt: 405.5 g/mol
InChI Key: GMECGCYIKMQDFD-UHFFFAOYSA-N
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Description

N-{5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonamide moiety. Common reagents used in these reactions include fluorobenzene, piperazine, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide
  • N-{5-[4-(2-Bromophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide

Uniqueness

N-{5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-15-8-9-16(14-19(15)22(2)28(3,26)27)20(25)24-12-10-23(11-13-24)18-7-5-4-6-17(18)21/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECGCYIKMQDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE

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